molecular formula C12H29NSi B562144 n-octyldimethyl (dimethylamino) silane CAS No. 110348-62-4

n-octyldimethyl (dimethylamino) silane

Cat. No.: B562144
CAS No.: 110348-62-4
M. Wt: 215.456
InChI Key: HVOFQSDLPSCYBH-UHFFFAOYSA-N
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Description

Overview of Organosilane Chemistry and its Significance in Contemporary Research

Organosilane chemistry centers around compounds that feature a silicon-carbon bond. These molecules are typically characterized by one or more organic substituents and reactive groups attached to a silicon atom. The unique dual reactivity of many organosilanes allows them to act as a bridge between inorganic substrates and organic polymers. The hydrolyzable groups, such as alkoxy or amino groups, can react with hydroxyl groups on the surface of inorganic materials like glass and metal oxides to form stable siloxane bonds (Si-O-Si). psu.edu Simultaneously, the non-hydrolyzable organic functional group can interact or co-react with a polymer matrix.

Specific Focus on n-Octyldimethyl(dimethylamino)silane within the Aminosilane (B1250345) Class

Aminosilanes are a prominent sub-class of organosilanes characterized by the presence of an amino group in the organic substituent. This amino functionality can catalyze the hydrolysis and condensation of the silane (B1218182), making them highly reactive and effective coupling agents. nih.gov n-Octyldimethyl(dimethylamino)silane is a monofunctional aminosilane. Unlike trifunctional silanes, which have three reactive hydrolyzable groups, monofunctional silanes like n-octyldimethyl(dimethylamino)silane have only one, in this case, a dimethylamino group.

This structural feature is significant because monofunctional silanes tend to form more uniform and well-defined monolayers on surfaces. nih.govresearchgate.net Trifunctional silanes can polymerize in multiple directions, leading to the formation of complex, often irregular, multilayered networks. nih.gov The single reactive site in n-octyldimethyl(dimethylamino)silane allows for more controlled surface modification, which is highly desirable in applications requiring precision at the nanoscale, such as in the fabrication of electronic components and specialized coatings. The n-octyl group, a long alkyl chain, imparts a significant hydrophobic character to the molecule, making it particularly effective in creating water-repellent surfaces. gelest.com

Historical Context of n-Octyldimethyl(dimethylamino)silane Research and Key Milestones

The development of organosilane chemistry dates back to the 19th century, with significant advancements in their application as coupling agents occurring in the mid-20th century. The exploration of aminosilanes as a distinct class gained momentum due to their enhanced reactivity and versatility. Early research primarily focused on trialkoxyaminosilanes for improving the adhesion between glass fibers and polymer matrices in composite materials.

A key milestone in the evolution of aminosilane research was the investigation into the stability of the silane-to-surface bond. It was discovered that the amine functionality could, under certain conditions, catalyze the hydrolysis of the very siloxane bonds they helped to create, leading to a loss of surface functionalization over time in aqueous environments. nih.govresearchgate.net This understanding spurred research into aminosilanes with different structures to enhance hydrolytic stability.

The development and study of monofunctional aminosilanes like n-octyldimethyl(dimethylamino)silane represent a significant progression in the field. Researchers sought to overcome the challenges associated with the uncontrolled polymerization of trifunctional silanes. Studies demonstrated that monofunctional silanes could form more stable and uniform surface layers, a critical finding for high-performance applications. nih.govresearchgate.net The synthesis and characterization of various monofunctional aminosilanes with different alkyl chains and amino groups, including n-octyldimethyl(dimethylamino)silane, have been driven by the need for highly specific surface modification agents in advanced materials science.

Scope and Objectives of the Academic Review

This academic review aims to provide a focused and in-depth analysis of n-octyldimethyl(dimethylamino)silane. The primary objective is to consolidate the current scientific understanding of this compound, drawing from diverse research findings. The review will systematically cover the fundamental aspects of its chemistry, its position within the broader class of aminosilanes, and its applications in materials science. By focusing solely on n-octyldimethyl(dimethylamino)silane, this review intends to offer a clear and detailed perspective on its properties and utility. The content will be structured to provide a logical progression from the general principles of organosilane chemistry to the specific attributes and applications of the target molecule.

Chemical Compound Information

Compound Name
n-Octyldimethyl(dimethylamino)silane
3-Aminopropyltriethoxysilane
N-(6-aminohexyl)aminomethyltriethoxysilane
Aminopropylsilane
Di-aminosilane
Tri-aminosilane
n-octadecylmethyldichlorosilane
n-octadecyldimethyl(dimethylamino)silane
n-octadecylmethylbis(dimethylamino)silane

Interactive Data Tables

Physical and Chemical Properties of n-Octyldimethyl(dimethylamino)silane

PropertyValueSource
Molecular Formula C₁₂H₂₉NSi gelest.comalfa-chemistry.com
Molecular Weight 215.45 g/mol gelest.comalfa-chemistry.com
Boiling Point 94-96 °C @ 10 mmHg gelest.com
Density 0.80 g/mL at 25 °C gelest.comalfa-chemistry.com
Refractive Index 1.4347 at 20 °C gelest.com
Flash Point 69 °C gelest.com

Comparative Properties of Aminosilanes

Propertyn-Octyldimethyl(dimethylamino)silane (Monofunctional)3-Aminopropyltriethoxysilane (Trifunctional)N-(6-aminohexyl)aminomethyltriethoxysilane (Trifunctional)Source
Functionality MonofunctionalTrifunctionalTrifunctional sinosil.comnih.gov
Surface Layer Formation More uniform monolayerCan form complex multilayersCan form complex multilayers nih.govresearchgate.net
Hydrolytic Stability of Bond Generally higher due to less catalytic amine interferenceSusceptible to amine-catalyzed hydrolysisCan be more stable than shorter-chain aminosilanes nih.govresearchgate.net
Primary Application Hydrophobic surface modification, precision coatingsAdhesion promoter in composites, general surface functionalizationAdhesion promoter, surface modification sinosil.comgelest.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[dimethyl(octyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29NSi/c1-6-7-8-9-10-11-12-14(4,5)13(2)3/h6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOFQSDLPSCYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Mechanistic Investigations

Established Synthetic Pathways for n-Octyldimethyl(dimethylamino)silane

The most common and well-established method for synthesizing n-octyldimethyl(dimethylamino)silane involves the reaction of a chlorosilane precursor with dimethylamine (B145610). This approach is favored for its efficiency and the availability of the starting materials.

While the reaction of octyltrichlorosilane with dimethylamine can theoretically lead to the formation of aminosilanes, it is not the preferred route for synthesizing n-octyldimethyl(dimethylamino)silane. The presence of three reactive chlorine atoms on the silicon center of octyltrichlorosilane complicates the reaction, leading to a mixture of products. The stepwise substitution of the chloro groups with dimethylamino groups can result in mono-, bis-, and tris(dimethylamino)silanes. Controlling the reaction to selectively produce the desired n-octyldimethyl(dimethylamino)silane is challenging and often results in low yields of the target compound alongside significant amounts of byproducts.

A more direct and selective pathway involves the use of a precursor that already contains the desired number of methyl groups on the silicon atom.

A more common and efficient precursor for the synthesis of n-octyldimethyl(dimethylamino)silane is octyldimethylchlorosilane. researchgate.net The reaction proceeds via the nucleophilic substitution of the chlorine atom by dimethylamine.

General Reaction Scheme:

C₈H₁₇(CH₃)₂SiCl + 2(CH₃)₂NH → C₈H₁₇(CH₃)₂SiN(CH₃)₂ + (CH₃)₂NH₂Cl

In this reaction, an excess of dimethylamine is often used, with one equivalent acting as the nucleophile and the second equivalent acting as a base to neutralize the hydrogen chloride (HCl) byproduct, forming dimethylammonium chloride. nih.gov The reaction is typically carried out in an inert solvent to facilitate the reaction and the subsequent separation of the salt byproduct.

Besides chlorosilanes, other halogenated silanes such as bromosilanes can also be used as precursors. researchgate.net The reactivity of the silicon-halogen bond follows the order Si-I > Si-Br > Si-Cl > Si-F. Therefore, octyldimethylbromosilane would be a more reactive precursor than its chloro-analogue, potentially allowing for milder reaction conditions. However, the higher cost and lower availability of bromosilanes often make chlorosilanes the more economically viable choice for large-scale production.

Another potential, though less common, synthetic approach is the dehydrocoupling of an appropriate hydrosilane with dimethylamine. rsc.org This method involves the reaction of octyldimethylsilane with dimethylamine in the presence of a catalyst, releasing hydrogen gas as the only byproduct. This pathway is considered more environmentally friendly as it avoids the formation of ammonium (B1175870) salt waste. However, it often requires specific and sometimes expensive catalysts, and the optimization of reaction conditions can be complex.

Reaction Mechanisms in n-Octyldimethyl(dimethylamino)silane Synthesis

The synthesis of n-octyldimethyl(dimethylamino)silane from octyldimethylchlorosilane and dimethylamine proceeds through a nucleophilic substitution mechanism at the silicon center. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic silicon atom, which bears a partial positive charge due to the electronegativity of the chlorine atom.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Several factors can be manipulated to optimize the yield and purity of n-octyldimethyl(dimethylamino)silane.

ParameterEffect on Yield and PurityOptimized Conditions
Solvent The choice of solvent is crucial. Aprotic solvents are generally preferred to avoid side reactions with the chlorosilane. Solvents that can dissolve the reactants but precipitate the dimethylammonium chloride byproduct are ideal for driving the reaction to completion.Anhydrous toluene (B28343) is a commonly used solvent as it is inert and facilitates the separation of the salt byproduct. nih.gov
Temperature The reaction is typically exothermic. Controlling the temperature is important to prevent side reactions and decomposition of the product.The reaction is often carried out at room temperature or with gentle heating to ensure a controlled reaction rate. nih.gov
Reactant Ratio Using a stoichiometric excess of dimethylamine (at least two equivalents) is essential to act as both a nucleophile and an acid scavenger, thus maximizing the conversion of the chlorosilane.A 2 to 2.5-fold molar excess of dimethylamine relative to the chlorosilane is commonly employed.
Purity of Reactants The presence of moisture in the reactants or solvent can lead to the hydrolysis of the chlorosilane precursor, forming siloxanes as impurities.The use of anhydrous reactants and solvents under an inert atmosphere (e.g., nitrogen or argon) is critical for achieving high purity. nih.gov
Purification After the reaction, the dimethylammonium chloride salt is typically removed by filtration. The crude product is then purified by fractional distillation under reduced pressure to remove any remaining starting materials, solvent, and other volatile impurities.Filtration followed by vacuum distillation is the standard purification method.

This table provides a general overview of optimization parameters for the synthesis of aminosilanes. Specific conditions for n-octyldimethyl(dimethylamino)silane may vary based on laboratory or industrial scale.

Comparative Analysis of Synthetic Efficiency and Scalability

The established synthetic pathway using octyldimethylchlorosilane and dimethylamine is generally considered highly efficient and scalable for the industrial production of n-octyldimethyl(dimethylamino)silane.

Synthesis MethodAdvantagesDisadvantagesScalability
Chlorosilane + Dimethylamine High yield, relatively fast reaction, readily available and cost-effective precursors.Formation of a salt byproduct that requires separation and disposal. The use of corrosive chlorosilanes requires specialized handling and equipment.Excellent. This method is well-established for the large-scale production of various aminosilanes. acs.org
Dehydrocoupling Atom-economical (only H₂ as a byproduct), environmentally friendly. rsc.orgOften requires expensive and specialized catalysts, may require higher temperatures or longer reaction times, and the technology is less mature for large-scale applications compared to the chlorosilane route.Moderate to good, but may require significant process development and investment in catalytic systems for industrial scale-up.

For large-scale industrial synthesis, the chlorosilane route remains the dominant method due to its economic advantages and proven reliability. However, with increasing emphasis on green chemistry, the dehydrocoupling method presents a promising alternative for future sustainable production.

Surface Functionalization and Self Assembled Monolayer Sam Formation

Fundamental Principles of Silane-Based Surface Modification

The efficacy of silanes in surface modification hinges on their ability to react with and anchor to specific chemical groups present on a substrate's surface. This process transforms the substrate's inherent properties, such as wettability, adhesion, and biocompatibility. gelest.comevonik.com

Silanes are particularly effective for modifying inorganic substrates rich in hydroxyl (-OH) groups, such as silicon dioxide (SiO2), glass, and other metal oxides. dakenchem.comethz.ch The surface of these materials is naturally populated with silanol (B1196071) (Si-OH) groups. The modification process is initiated by the interaction between the reactive headgroup of the silane (B1218182) molecule and these surface hydroxyls. ethz.ch

For n-octyldimethyl(dimethylamino)silane, the dimethylamino group is highly reactive towards the protons of the surface silanol groups. This reactivity is a key feature of aminosilanes. nbinno.com The nitrogen atom in the dimethylamino group acts as a base, facilitating the reaction with the acidic surface hydroxyls. This interaction is the first step toward chemisorption, where the silane molecule is brought into close proximity with the surface, oriented for subsequent covalent bonding. nbinno.com The presence of a thin layer of adsorbed water on the substrate can also play a role in the initial hydrolysis of some types of silanes, though aminosilanes can also react directly. ethz.ch

The crucial step that ensures the durability and stability of the modification is the formation of strong, covalent siloxane (Si-O-Si) bonds between the silicon atom of the silane and the oxygen atom of the substrate's hydroxyl group. ethz.ch This reaction results in the permanent grafting of the silane molecule onto the surface.

In the case of n-octyldimethyl(dimethylamino)silane, the reaction with a surface silanol group (Si-OH) leads to the formation of a Si-O-Si bond and the release of a dimethylamine (B145610) molecule as a byproduct. Unlike trifunctional silanes (e.g., those with three chloro- or alkoxy- groups), which can polymerize with each other to form a cross-linked network, monofunctional silanes like n-octyldimethyl(dimethylamino)silane can only form a single bond with the surface or with another silane molecule. gelest.comethz.ch This characteristic can be advantageous for creating well-defined monolayers with less potential for vertical polymerization or aggregation. gelest.com The resulting monolayer is a densely packed array of n-octyl chains extending from the surface, creating a robust, non-polar, and hydrophobic interface. gelest.com

Fabrication Techniques for n-Octyldimethyl(dimethylamino)silane SAMs

The quality, uniformity, and stability of the resulting SAM are highly dependent on the deposition method. Several techniques have been developed to control the silanization process, with vapor and solution-phase methods being the most common. gelest.comwebsite-files.com

Vapor Phase Deposition (VPD), also known as Chemical Vapor Deposition (CVD), is a technique where the substrate is exposed to the silane in its gaseous state within a vacuum chamber. website-files.com This method offers several advantages, including the potential for creating highly uniform, smooth, and reproducible monolayers, as it minimizes the uncontrolled polymerization and aggregation that can occur in solution. nih.govresearchgate.net

A typical VPD protocol involves the following steps:

Substrate Preparation : The substrate is rigorously cleaned to remove organic contaminants and is often treated with an oxygen plasma or "piranha" solution to ensure a high density of surface hydroxyl groups. nih.govresearchgate.net

Dehydration : The substrate and vacuum chamber are heated to remove physisorbed water, which can interfere with the formation of a well-ordered monolayer. website-files.com

Silane Introduction : The n-octyldimethyl(dimethylamino)silane is heated in a separate vessel to increase its vapor pressure and is then introduced into the reaction chamber. The process is conducted under a controlled atmosphere, often with an inert gas like nitrogen or argon. gelest.com

Deposition : The substrate is exposed to the silane vapor for a specific duration and at a controlled temperature, allowing the molecules to adsorb and react with the surface hydroxyl groups. justia.com

Annealing and Rinsing : After deposition, the substrate may be annealed (baked) to drive the covalent bonding to completion and remove any remaining byproducts. A final rinse with an organic solvent removes any loosely bound molecules. nih.gov

Vapor-deposited aminosilane (B1250345) films are noted for their exceptional smoothness, with surface roughness values often comparable to that of the clean, unmodified oxide surface. nih.gov

Solution-phase deposition is a more accessible method that involves immersing the substrate in a dilute solution of the silane. nih.gov While simpler to implement, it requires careful control of solvent purity and ambient moisture to prevent premature reaction and aggregation of the silane in the solution. researchgate.net

The general procedure for solution-phase silanization is as follows:

Substrate Preparation : Similar to VPD, the substrate must be thoroughly cleaned and hydroxylated.

Solution Preparation : A dilute solution of n-octyldimethyl(dimethylamino)silane is prepared, typically in an anhydrous aprotic solvent such as toluene (B28343) or hexane, to minimize water content. nih.govresearchgate.net

Immersion : The substrate is immersed in the silane solution for a set period, ranging from minutes to hours. The process is often carried out in an inert atmosphere (e.g., inside a glovebox) to exclude ambient moisture. researchgate.net

Rinsing and Curing : Following immersion, the substrate is removed and thoroughly rinsed with fresh solvent to wash away excess, non-covalently bonded silane. A final baking step is often employed to cure the monolayer, promoting the formation of covalent bonds and removing the solvent. nih.gov

The quality of solution-phase deposited films can be comparable to those from vapor-phase methods if conditions are carefully optimized. nih.govresearchgate.net The table below compares typical characteristics of aminosilane films deposited through different methods.

Deposition MethodSilane TypeFilm Thickness (Å)Surface Roughness (RMS, nm)Water Contact Angle (°)
Vapor Phase Aminosilane5 - 10~0.240 - 60
Solution (Toluene) Aminosilane6 - 120.2 - 0.545 - 65
Solution (Aqueous) Aminosilane8 - 20+> 0.530 - 50

This table presents typical data ranges for aminosilane SAMs based on findings from comparative studies. Actual values for n-octyldimethyl(dimethylamino)silane may vary based on specific process parameters. nih.govresearchgate.net

For larger-scale or more controlled deposition processes, specialized reactors are employed. These can be categorized as standard (batch) reactors or controlled-flow reactors.

Standard Batch Reactors : This approach is an extension of the laboratory-scale solution-phase method. Multiple substrates are placed in a sealed vessel (the reactor) containing the silane solution. The conditions (temperature, concentration, time) are controlled for the entire batch. This method is suitable for processing multiple samples simultaneously under identical conditions but can be susceptible to solution degradation over time, especially with highly reactive silanes.

Controlled Flow Reactors : In this more advanced setup, the silane solution or vapor is continuously flowed over the substrate surface. This technique offers superior control over the deposition process. By maintaining a constant flow, the concentration of the reactant at the substrate surface is kept stable, and reaction byproducts are continuously removed. This leads to higher reproducibility and potentially more uniform film growth compared to static batch systems. This method is particularly advantageous for industrial applications where consistent quality across large surface areas or multiple batches is required.

Structural Characteristics and Packing Density of n-Octyldimethyl(dimethylamino)silane SAMs

The structure and density of self-assembled monolayers are paramount to their function, dictating the properties of the modified surface. For n-octyldimethyl(dimethylamino)silane, a monofunctional silane, these characteristics are distinct from its multifunctional counterparts.

Influence of Deposition Parameters on SAM Morphology and Order

The formation of high-quality SAMs is highly sensitive to the conditions under which they are deposited. Key parameters that influence the final morphology and degree of order include the concentration of the silane, the type of solvent used, ambient humidity, and the duration of the deposition process.

For organosilanes, the presence of water is a critical factor. Hydrolysis of the reactive headgroup is a necessary step for bonding to a hydroxylated surface like silica (B1680970). The rate of this hydrolysis and subsequent condensation is influenced by pH, temperature, and the solvent system. nih.govresearchgate.net Studies on analogous monofunctional silanes, such as octadecyldimethylmethoxysilane (OMMS), show a single, distinct hydrolysis event at the air/water interface. nih.gov This contrasts with trifunctional silanes which exhibit stepwise hydrolysis of their three reactive groups. nih.gov

The structure of n-octyldimethyl(dimethylamino)silane, having only one reactive dimethylamino group, prevents the formation of a cross-linked siloxane (Si-O-Si) network between adjacent molecules. This inability to cross-link means that the resulting SAMs are generally less densely packed and possess a lower degree of structural order compared to monolayers formed from tri-functional silanes (e.g., those with trichloro- or trimethoxy- groups), which can polymerize laterally to form a robust, networked film.

Table 1: Influence of Deposition Parameters on Monofunctional Silane SAMs

ParameterEffect on SAM FormationRationale / Controlling Factor
Concentration Affects surface coverage and deposition rate. Optimal concentration exists to avoid aggregate formation. researchgate.netillinois.eduHigher concentration increases the availability of molecules for surface binding, but can lead to solution-phase polymerization if not controlled. illinois.edu
Humidity/Water Essential for hydrolysis of the headgroup to form reactive silanols, which then bind to the substrate. nih.govgelest.comInsufficient water leads to incomplete hydrolysis and poor surface bonding. Excess water can cause premature polymerization in solution. gelest.com
Solvent Type Solvent polarity and water solubility influence silane aggregation and monolayer quality. scispace.comThe solvent mediates the availability of water to the silane and can affect the stability of hydrolyzed intermediates. scispace.com
Deposition Time Longer times generally lead to higher surface coverage, following Langmuir adsorption kinetics up to a saturation point. illinois.eduThe process involves initial adsorption followed by covalent bond formation, which are time-dependent processes. illinois.edu

Ligand Density and Grafting Rate on Silica Substrates

Ligand density, or grafting density, refers to the number of silane molecules attached per unit area of the substrate. This is a critical measure of the completeness and packing of the SAM. For monofunctional silanes like n-octyldimethyl(dimethylamino)silane, the theoretical maximum packing density is limited by the cross-sectional area of the octyl chain and the dimethylsilyl headgroup.

Table 2: Reported Grafting Densities for Various Silanes on Silica Substrates

CompoundSubstrateReported Grafting Density (molecules/nm²)Deposition Method
N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPS)Silica~3 nih.govrsc.orgVapor Phase
Poly(methyl methacrylate) (PMMA) graftsSilica Particles~0.7 researchgate.netNot Specified
Silylated polyether amine graftsSilica NanoparticlesUp to ~2.1 arxiv.orgNot Specified

Stability and Durability of n-Octyldimethyl(dimethylamino)silane Modified Surfaces

The long-term performance of a modified surface depends on the stability of the grafted monolayer, particularly its resistance to chemical and thermal degradation.

Hydrolytic Stability of Siloxane Bonds

The key linkage between the silane and a silica substrate is the siloxane bond (Si-O-Si). The stability of this bond in the presence of water is crucial for the durability of the SAM in aqueous or high-humidity environments. The hydrolysis of a siloxane bond is a reversible reaction, meaning the bond can be broken by water to re-form a surface silanol (Si-OH) and a silanol on the organosilane molecule. nih.gov

For n-octyldimethyl(dimethylamino)silane, which is a monofunctional silane, each molecule is attached to the surface by a single Si-O-Si bond. This makes it inherently more susceptible to hydrolysis-induced degradation compared to multifunctional silanes that can form multiple bonds to the surface and cross-link with each other, creating a more robust polymeric network. Studies comparing conventional (monofunctional) silanes to dipodal silanes (which have two silicon atoms for surface attachment) show that the latter offer markedly improved resistance to hydrolysis. arxiv.org

The hydrolysis process for alkoxysilanes typically begins with the protonation of the alkoxy group, followed by a nucleophilic attack by water on the silicon atom. nih.gov The rate of hydrolysis is generally lowest at a neutral pH and increases in acidic or alkaline conditions. researchgate.net

Thermal and Environmental Resilience Studies

The thermal stability of a SAM is determined by the energy required to break the covalent bonds within the molecule or between the molecule and the substrate. For alkylsilane SAMs, degradation at elevated temperatures typically involves the cleavage of Si-C or C-C bonds within the alkyl chain.

Studies on alkylsilane-modified materials provide insight into the thermal resilience of the octyl group. Thermogravimetric analysis (TGA) of date palm fibers treated with an octylsilane (C8) showed that the pronounced decomposition of the hydrocarbon chain occurs in the temperature range of 450–600 °C, with a distinct peak around 520 °C. nih.gov This indicates a high degree of thermal stability for the grafted octyl chains. Other studies on longer-chain alkylsilanes, such as octadecyltrichlorosilane (B89594) (OTS), have shown thermal stability in a vacuum up to temperatures of 250-300 °C. nih.gov The Si-O-Si bond to the substrate is generally more thermally stable than the alkyl chain itself. nih.gov

Table 3: Thermal Stability of Alkylsilane SAMs

Alkylsilane TypeSubstrateObserved Decomposition/Degradation TemperatureAnalysis Method
Octylsilane (C8)Date Palm Fiber450–600 °C (hydrocarbon chain decomposition) nih.govTGA
Octadecyltrichlorosilane (OTS, C18)n-type SiStable up to 525 K (~252 °C) nih.govFTIR, XPS

Advanced Applications in Materials Engineering and Surface Science

Enhancement of Adhesion and Wetting Properties in Coatings and Adhesives

N-octyldimethyl (dimethylamino) silane (B1218182) is utilized as a surface modification agent to control the interfacial properties of coatings and adhesives. The primary mechanism involves the formation of a durable, non-polar, low-energy surface.

The silane's dimethylamino group reacts with hydroxyl (-OH) groups present on the surface of many substrates (like glass, metals, and mineral fillers), forming strong covalent siloxane (Si-O-Substrate) bonds. This reaction anchors the molecule to the surface. The outward-facing layer is then composed of the aliphatic, non-polar n-octyl chains. gelest.com This hydrocarbon layer fundamentally alters the surface energy, leading to a hydrophobic or water-repellent effect. gelest.commdpi.com

Role in Micro/Nanoelectromechanical Systems (MEMS/NEMS)

In the miniaturized world of MEMS and NEMS, surface forces such as adhesion (stiction) and friction become dominant over inertial forces, posing significant challenges to device reliability and performance. Self-assembled monolayers (SAMs) derived from organosilanes are a critical solution to these challenges. researchgate.net

N-octyldimethyl (dimethylamino) silane is used to form anti-stiction and low-wear SAMs on the surfaces of MEMS/NEMS components. Stiction, the unintended adhesion of contacting surfaces, is a primary failure mode in these devices. It is often caused by capillary forces from condensed water vapor and direct intermolecular attractions.

By reacting this compound with the native oxide layer of silicon or other silica-based components, a dense, covalently bonded monolayer with outward-pointing octyl chains is formed. researchgate.net This organic layer effectively passivates the surface, achieving two key objectives:

Reduced Surface Energy: The hydrophobic octyl chains lower the surface energy, which significantly reduces the adhesion forces between contacting parts. researchgate.net

Elimination of Stiction: The hydrophobic nature of the SAM prevents water condensation and the formation of capillary bridges, thereby eliminating a major cause of stiction. gelest.com

Furthermore, these monolayers act as boundary lubricants, providing low-wear functionality. The robust covalent bond to the substrate ensures the lubricant layer is not easily displaced during contact, while the ordered, yet flexible, alkyl chains can withstand and dissipate mechanical stresses at the interface, protecting the underlying substrate from wear. researchgate.net

The effectiveness of this compound SAMs as boundary lubricants stems from their molecular architecture. uh.edu The tribological properties—friction and wear—are governed by the interactions at the molecular scale.

When two surfaces coated with these C8 SAMs come into contact, the interaction is between the terminal methyl (-CH3) groups of the octyl chains. The friction experienced is a result of the energy dissipated as these chains are compressed and tilted. The key mechanisms include:

Ordered Structure: The van der Waals interactions between the adjacent octyl chains encourage the formation of a densely packed, ordered monolayer. nih.gov This orderliness distributes the load effectively and prevents direct contact between the underlying substrates.

Low Interdigitation: The relatively short C8 chains have less tendency to interdigitate or "tangle" with chains on the opposing surface compared to longer-chain molecules, which helps maintain a low coefficient of friction.

Energy Dissipation: Frictional energy is dissipated through conformational changes (gauche defects) within the alkyl chains as they are sheared. The ability of the chains to deform and recover elastically contributes to the low friction and wear characteristics. uh.edu

Studies comparing different alkyl chain lengths show that chains with at least eight carbon atoms can form well-ordered layers with strong intermolecular interactions, leading to good tribological performance. nih.gov

Application in High-Performance Liquid Chromatography (HPLC) Stationary Phases

This compound is a highly effective reagent for creating the stationary phases used in reversed-phase HPLC (RP-HPLC), one of the most common modes of liquid chromatography.

Mesoporous silica (B1680970) materials like SBA-15 are attractive supports for HPLC stationary phases due to their high surface area, tunable pore size, and structural stability. nanochemres.orgresearchgate.net To create a reversed-phase material, the hydrophilic silica surface must be chemically modified with hydrophobic groups.

The modification process involves a silylation reaction where this compound is grafted onto the silica surface. The high reactivity of the dimethylamino group is a key advantage. researchgate.net The reaction proceeds as follows:

The nitrogen atom in the dimethylamino group acts as a proton acceptor, reacting readily with the surface silanol (B1196071) (Si-OH) groups of the SBA-15 material.

This reaction forms a stable, covalent siloxane bond (Si-O-Si) between the silane and the silica support.

The by-product is volatile dimethylamine (B145610), which is easily removed from the system, driving the reaction to completion. researchgate.net

This process effectively anchors the hydrophobic C8 (octyl) chains to the surface of the SBA-15 support. researchgate.net The degree of surface coverage, or grafting density, can be controlled by adjusting reaction conditions such as time, temperature, and reagent concentration. researchgate.net The resulting C8-modified SBA-15 material acts as a high-resolution stationary phase, separating analytes based on their hydrophobicity. researchgate.net

In the synthesis of conventional C8 reversed-phase silica packings for HPLC columns, this compound demonstrates superior performance compared to other silylating agents, such as chlorosilanes or alkoxysilanes. researchgate.netthermofisher.com

Research comparing various C8 silanes for modifying porous silica gel found that this compound [C8-N(CH3)2] exhibited the highest reactivity. researchgate.net This high reactivity is attributed to the fact that it contains a reactive silicon-nitrogen bond and its reaction with surface silanols eliminates dimethylamine, a volatile and effective leaving group that also acts as a catalyst for the reaction. researchgate.net This leads to a higher ligand density—the number of C8 chains bonded per unit of surface area—which is a critical factor for the performance and longevity of an HPLC column.

Table 1: Comparison of Reactivity and Ligand Density for C8 Silanes in HPLC Packing Synthesis. researchgate.net
Silylating AgentChemical FormulaRelative ReactivityMaximum Achieved Ligand Density (μmol/m²)
n-octyldimethyl(dimethylamino)silaneC8H17Si(CH3)2N(CH3)2Highest4.10
n-octyldimethyl(trifluoroacetoxy)silaneC8H17Si(CH3)2OCOCF3HighN/A
n-octyldimethylchlorosilaneC8H17Si(CH3)2ClModerateN/A
n-octyldimethylhydroxysilaneC8H17Si(CH3)2OHModerateN/A
n-octyldimethylmethoxysilaneC8H17Si(CH3)2OCH3ModerateN/A

The data shows that under comparable conditions, this compound achieves a significantly higher surface coverage than other common silanes. researchgate.net This dense C8 layer provides excellent shielding of the underlying silica surface, minimizing undesirable interactions with residual silanol groups and leading to improved peak shape and reproducibility in chromatographic separations. thermofisher.comhamiltoncompany.com

Chromatographic Performance Evaluation

N-octyldimethyl(dimethylamino)silane is a key reagent in the synthesis of chemically bonded stationary phases for High-Performance Liquid Chromatography (HPLC). Its utility lies in its ability to functionalize silica surfaces, creating a non-polar, hydrophobic layer essential for reversed-phase chromatography. The dimethylamino group provides a reactive site for grafting onto the silanol groups of the silica support, while the n-octyl chain imparts the desired hydrophobic characteristics.

Research comparing different silanization agents has shown that octadecyldimethyl(dimethylamino)silane, a close analog of n-octyldimethyl(dimethylamino)silane, can achieve a high grafting rate of 3.8 µmol/m² on silica surfaces. researchgate.net This high density of bonded alkyl chains is crucial for the stationary phase's performance, influencing its hydrophobicity, steric selectivity, and interaction with analytes. researchgate.net The performance of these phases is often evaluated using standardized tests, such as the Tanaka test, which characterizes them based on properties like hydrophobicity, steric selectivity, and the extent of hydrogen bonding interactions. researchgate.net The efficiency of the silanization reaction can be significantly enhanced through methods like microwave irradiation, which reduces reaction times while achieving comparable grafting rates and chromatographic performance to classical heating methods. researchgate.net

Below is a table summarizing typical parameters used in the evaluation of such chromatographic phases.

ParameterDescriptionTypical Value/ObservationReference
Grafting Rate The surface concentration of the bonded silane on the silica support.3.8 µmol/m² researchgate.net
Hydrophobicity The retention of non-polar analytes, primarily due to the n-octyl chains.High researchgate.net
Steric Selectivity The ability to differentiate between analytes based on their size and shape.Characterized by Tanaka Test researchgate.net
Hydrogen Bonding Residual interaction with unreacted silanol groups on the silica surface.Low (Indicates good end-capping) researchgate.net

Precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)

In the realm of semiconductor manufacturing, aminosilanes are increasingly utilized as inhibitors in area-selective deposition processes, a critical technology for fabricating complex, three-dimensional nanostructures.

Area-Selective ALD Processes using Aminosilane (B1250345) Inhibitors

Area-selective atomic layer deposition (AS-ALD) is a bottom-up patterning technique that relies on the controlled activation or deactivation of specific surface areas. Aminosilanes, including n-octyldimethyl(dimethylamino)silane and its shorter-chain analogs like bis(N,N-dimethylamino)dimethylsilane (DMADMS) and (N,N-dimethylamino)trimethylsilane (DMATMS), serve as highly effective inhibitors or "deactivating" agents. korea.ac.kribs.re.kr These inhibitor molecules are designed to selectively adsorb onto one material but not another, for instance, adsorbing on silicon dioxide (SiO₂) but not on a hydrogen-terminated silicon (H-Si) surface. korea.ac.krresearchgate.netsnu.ac.kr

This selective adsorption deactivates the SiO₂ surface, preventing the subsequent ALD precursors from nucleating and growing a film. researchgate.net This process is integral to creating patterned films for advanced electronic devices. korea.ac.kribs.re.kr Studies have shown that this inhibition is more effective for the ALD of noble metals like Ruthenium (Ru) and Platinum (Pt) than for metal oxides such as Alumina (Al₂O₃) and Hafnium dioxide (HfO₂). korea.ac.krsnu.ac.kr The ease of integrating these aminosilane inhibitors into vacuum-based processes makes them suitable for high-volume manufacturing. korea.ac.kribs.re.kr

Mechanisms of Growth Inhibition on SiO₂

The primary mechanism of growth inhibition by aminosilanes on SiO₂ surfaces involves the chemical reaction between the aminosilane and the surface hydroxyl (-OH) groups present on the SiO₂. researchgate.netaip.org The aminosilane reacts with these silanol groups to form covalent Si-O-Si bonds, effectively passivating the surface. researchgate.netaip.org This reaction consumes the active sites that would otherwise initiate ALD growth. The n-octyl group of the silane forms a non-polar, sterically hindering layer that physically blocks ALD precursors from accessing the surface. researchgate.net

However, the inhibition is not permanent. Over repeated ALD cycles, nucleation can eventually occur on the passivated surface. rsc.orgaip.org Research suggests this loss of selectivity is not due to the degradation of the inhibitor layer itself. aip.org Instead, it is attributed to higher activation energy pathways becoming accessible after repeated exposure to the highly reactive ALD precursors. aip.orgaip.org These pathways may include the precursor reacting with strained Si-O-Si bonds within the substrate or with a strongly physisorbed precursor state. aip.orgaip.org Therefore, achieving robust and extended growth inhibition requires a high surface coverage of the inhibitor to maximize steric hindrance and block these alternative reaction pathways. acs.org

Surface Engineering for Hydrophobicity and Corrosion Resistance

The unique chemical structure of n-octyldimethyl(dimethylamino)silane makes it an excellent agent for modifying surfaces to impart water repellency and protect against corrosion.

Design of Textured Hydrophobic Layers

N-octyldimethyl(dimethylamino)silane is used to create hydrophobic surfaces on various substrates. The hydrophobicity is conferred by the non-polar eight-carbon alkyl (n-octyl) chain. gelest.com When applied to a surface, the silane molecules self-assemble into a layer where the octyl groups are oriented away from the substrate, creating a low-energy, non-polar interface that repels water. gelest.com

A successful hydrophobic coating must mitigate or eliminate hydrogen bonding between the surface and water molecules. gelest.com Silane-derived coatings achieve this by shielding the polar groups on the substrate surface. gelest.com A key feature of these silane coatings is their high permeability to water vapor, which allows the underlying material to "breathe." gelest.com This prevents the buildup of moisture at the coating-substrate interface, which could otherwise lead to delamination and deterioration. gelest.com

Ionic Transport Resistance in Silane Coatings

Silane coatings provide effective corrosion resistance by acting as a physical barrier that hinders the transport of corrosive ions to the metal substrate. gelest.cominnovationforever.com After application and curing, the silane molecules crosslink to form a stable siloxane (Si-O-Si) network. innovationforever.com This network acts as a barrier, preventing corrosive species like chloride ions from reaching and reacting with the underlying metal. innovationforever.com

A crucial aspect of their protective function is their ability to block ionic transport while allowing water vapor to permeate. gelest.com Ions, unlike water molecules, are not transported through the non-polar silane coating. gelest.com This property is fundamental to protecting materials like rebar in reinforced concrete from ion-induced corrosion. gelest.com The effectiveness of these coatings is often evaluated using Electrochemical Impedance Spectroscopy (EIS). A high charge transfer resistance (Rt) and low coating capacitance (Cc) are indicative of a dense, protective film with low permittivity and excellent corrosion resistance. innovationforever.com

The table below outlines the electrochemical parameters used to assess the performance of such protective coatings.

ParameterSymbolIndication of Good PerformanceSignificanceReference
Charge Transfer Resistance RtHigh Value (e.g., >90 kΩ·cm²)Indicates high resistance to corrosive ions penetrating the coating to reach the metal surface. innovationforever.com
Coating Capacitance CcLow Value (e.g., <1 µF·cm²)Indicates a dense, non-porous film with low dielectric permittivity, improving barrier properties. innovationforever.com

Nanotechnology and Functional Hybrid Materials

The advent of nanotechnology has opened new frontiers in materials science, where the ability to manipulate matter at the atomic and molecular level allows for the creation of materials with novel properties and functionalities. In this context, organosilanes, particularly n-octyldimethyl(dimethylamino)silane, play a pivotal role as versatile surface modifying agents. Their unique chemical structure enables the formation of robust chemical bonds with inorganic substrates while presenting a tailored organic interface to the surrounding environment. This section explores the advanced applications of n-octyldimethyl(dimethylamino)silane in the realm of nanotechnology, focusing on its use in modifying micro- and nanoparticles and its integration into sophisticated composite silica sorbents.

Modification of Microparticles and Nanoparticles

The surface properties of micro- and nanoparticles are critical determinants of their performance in various applications. Surface modification with n-octyldimethyl(dimethylamino)silane is a key strategy to precisely engineer these properties, enhancing characteristics such as dispersion, hydrophobicity, and stability. gelest.com This organofunctional silane acts as a molecular bridge, covalently bonding to the particle surface, typically via reaction with surface hydroxyl groups, and orienting its n-octyl chains outwards. justia.com This process effectively transforms a polar, hydrophilic surface into a non-polar, hydrophobic one. gelest.com

The dimethylamino group of n-octyldimethyl(dimethylamino)silane serves as a reactive site, offering high reactivity towards surface silanol groups, which are abundant on materials like silica. google.comgoogle.com This reactivity, which is greater than that of corresponding chloro or alkoxy silanes, facilitates the formation of a dense, monofunctional bonded layer on the particle surface. google.comresearchgate.net The resulting n-octyldimethylsilyl layer imparts significant hydrophobicity, which is crucial for applications requiring controlled interaction with aqueous and non-aqueous media. gelest.com

In a notable application, n-octyldimethyl(dimethylamino)silane has been used to functionalize porous microparticles constructed with solid cores and shells composed of silica nanoparticles. google.comgoogle.com These microparticles, designed for high-performance liquid chromatography (HPLC), possess a high surface area that can be effectively modified. google.comgoogle.com After rehydroxylation to generate a high density of surface silanol groups, the particles are reacted with n-octyldimethyl(dimethylamino)silane. google.comgoogle.com This process involves refluxing the particles with the silane in a solvent like toluene (B28343), leading to a C8-functionalized surface. google.com Elemental analysis of such modified particles has shown a significant carbon content, confirming the successful grafting of the octyl groups. google.com

The table below summarizes the properties of microparticles before and after surface modification with n-octyldimethyl(dimethylamino)silane, as described in research concerning porous shell silica particles.

PropertyValue
Initial Core Diameter 1.7 µm
Final Particle Diameter 2.66 µm (± 6%)
Porous Shell Thickness 0.5 µm
Nitrogen Surface Area 160 m²/g
Average Pore Size 8.9 nm
Carbon Content (Post-Modification) 6.47%
Data derived from studies on porous microparticles for chromatographic applications. google.comgoogle.com

This surface modification dramatically alters the particle's characteristics, enhancing rheological behavior, dispersion, and thermal and chemical stability. gelest.comgelest.com The hydrophobic surface created by the n-octyl groups is fundamental to the performance of these materials in applications ranging from advanced composites to separation media. gelest.com

Integration into Composite Silica Sorbents

The functionalization of silica particles with n-octyldimethyl(dimethylamino)silane is a cornerstone in the preparation of advanced composite silica sorbents, particularly for chromatographic applications. google.comgoogle.com These sorbents, often referred to as "bonded phases," are the stationary phase in HPLC columns, responsible for the separation of chemical compounds. google.com The integration of the n-octyl functionalized particles creates a sorbent with a non-polar surface, ideal for reversed-phase chromatography, a technique widely used for its versatility and efficiency in separating a broad range of analytes.

The process involves packing the modified microparticles into a column to form a packed bed. google.comgoogle.com The resulting sorbent consists of a solid silica support with a chemically bonded C8 (n-octyl) phase. google.com The n-octyldimethyl(dimethylamino)silane is particularly effective for this purpose due to its ability to form a dense and stable bonded layer. researchgate.net The monofunctional nature of this silane helps to create a well-defined and reproducible surface coverage, which is critical for achieving consistent and reliable chromatographic separations.

The use of core-shell particles, where a solid core is coated with a porous layer of silica nanoparticles which is then functionalized, offers significant advantages. google.comgoogle.com These particles provide a high surface area for interaction while maintaining good mass transfer characteristics, leading to more efficient and rugged chromatographic columns. google.comgoogle.com The sorbents created from these particles exhibit high particle density and can be packed into beds that offer superior performance compared to conventional liquid chromatography columns. google.comgoogle.com

The properties of these composite silica sorbents are directly attributable to the n-octyldimethylsilyl functionalization. The hydrophobic nature of the C8 chains allows for the separation of analytes based on their hydrophobicity. The stability of the Si-O-Si bond, which links the functional group to the silica surface, ensures the longevity and robustness of the sorbent under various operating conditions. google.com Research has demonstrated that using octadecyldimethyl(dimethylamino)silane, a longer-chain analogue, can yield high grafting rates on silica surfaces, and similar principles apply to the n-octyl derivative. researchgate.net The high reactivity of the dimethylamino group facilitates a thorough and efficient surface modification, which is essential for producing high-quality, reliable composite silica sorbents. google.comgoogle.comresearchgate.net

Spectroscopic and Analytical Characterization Techniques

Infrared Spectroscopy (e.g., DRIFT, FTIR) for Structural Elucidation of SAMs

Infrared (IR) spectroscopy, particularly in the form of Fourier Transform Infrared (FTIR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, is a powerful non-destructive technique for elucidating the chemical structure of SAMs. By analyzing the vibrational modes of chemical bonds, the successful grafting of the n-octyldimethylsilyl groups onto a substrate can be confirmed.

In the analysis of silica (B1680970) nanoparticles modified with alkylsilanes, FTIR spectroscopy reveals characteristic absorption bands. For surfaces functionalized with octyl-group containing silanes, prominent peaks corresponding to the C-H stretching vibrations of the alkyl chains are expected. Specifically, the asymmetric and symmetric stretching modes of the methylene (B1212753) (-CH2-) groups typically appear around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The presence of the terminal methyl (-CH3) group would be indicated by its characteristic stretching vibrations. mdpi.com The successful silanization is further confirmed by the appearance of these peaks, which are absent in the spectrum of the unmodified silica substrate. mdpi.com

Table 1: Representative FTIR Peak Assignments for Alkylsilane SAMs on Silica

Wavenumber (cm⁻¹)Assignment
~2965 - 2844C-H stretching vibrations of alkyl chains
~1465C-H bending vibrations

Note: This data is representative of alkylsilane SAMs and is used to infer the expected spectral features for n-octyldimethyl(dimethylamino)silane modified surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si NMR, 1H NMR) for Bonded Phases

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure and bonding environment of silicon-based materials. Solid-state ²⁹Si NMR, in particular, provides direct information about the silicon atoms within the bonded phase, allowing for the differentiation of various silicon environments.

For silica surfaces functionalized with n-octyldimethyl(dimethylamino)silane, ²⁹Si NMR can distinguish between the unreacted silane (B1218182), the silicon atoms of the substrate, and the newly formed siloxane bonds at the interface. Unmodified silica typically shows signals corresponding to different silanol (B1196071) groups (Q², Q³, Q⁴ sites) at chemical shifts around -93, -103, and -112 ppm, respectively. unam.mx Upon successful grafting, new signals corresponding to the n-octyldimethylsilyl group attached to the surface would appear. The chemical shift of these signals provides insight into the degree of condensation and the nature of the covalent linkage to the surface. For instance, a study on polydimethylsiloxane (B3030410) gels reported a main ²⁹Si resonance peak at -22.26 ppm for the D repeat unit (-(CH₃)₂Si-O-), a structure similar to the dimethylsilyl group in the title compound. nih.gov

¹H NMR spectroscopy complements the ²⁹Si NMR data by providing information on the organic part of the SAM, i.e., the octyl chain. Signals corresponding to the different protons along the alkyl chain can be identified, confirming the presence and integrity of the organic moiety.

Atomic Force Microscopy (AFM) for Surface Topography and Tribological Studies

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of the modified substrate. It is crucial for assessing the quality, homogeneity, and nanoscale features of the SAM.

In addition to topographical imaging, AFM can be employed for tribological studies to probe the mechanical properties of the SAM, such as friction and wear resistance. These properties are critical for applications where the modified surface is subjected to mechanical contact.

Table 2: Representative AFM Findings for Silane-Modified Surfaces

ParameterObservation
Surface MorphologyFormation of flat layers, sometimes with islands or aggregates.
HomogeneityCan be assessed to determine the uniformity of the SAM.
Surface RoughnessQuantifiable parameter to describe the texture of the surface.

Note: This data is based on studies of similar organosilane SAMs and provides an expectation for surfaces modified with n-octyldimethyl(dimethylamino)silane.

Elemental Analysis for Grafting Density Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. In the context of SAMs, it is employed to quantify the amount of organic material grafted onto the inorganic substrate, which allows for the calculation of the grafting density.

By measuring the weight percentage of elements such as carbon, hydrogen, and nitrogen, the surface coverage of the n-octyldimethyl(dimethylamino)silane molecules can be determined. For example, in a study characterizing hydrophobic monolayer coatings on silica colloids, elemental analysis was used to quantify the coating. biu.ac.il The grafting density, often expressed as the number of chains per square nanometer, is a critical parameter that influences the properties of the SAM, including its hydrophobicity and barrier properties. Research on the functionalization of silica particles with aminopropyltriethoxysilane has reported surface amine densities in the range of 0.62 to 0.87 groups/nm². unam.mx

Contact Angle Measurements for Surface Wettability Analysis

Contact angle measurements are a simple yet powerful method to assess the wettability of a surface, providing a direct indication of the success of hydrophobic modification. The contact angle of a water droplet on the surface is a measure of its hydrophobicity; a higher contact angle signifies a more water-repellent surface.

The formation of a SAM with n-octyldimethyl(dimethylamino)silane, which possesses a long alkyl chain, is expected to render a hydrophilic silica surface hydrophobic. The degree of hydrophobicity can be quantified by measuring the static or dynamic contact angles. A study on the silanization of glass surfaces with dichlorooctamethyltetrasiloxane reported a maximum water contact angle of approximately 96 ± 3°. biu.ac.il For similar long-chain alkylsilanes like octadecyltrichlorosilane (B89594) (OTS), water contact angles as high as 97° have been reported. biu.ac.il

Table 3: Representative Water Contact Angles on Silanized Surfaces

Silane TypeSubstrateWater Contact Angle (°)
DichlorooctamethyltetrasiloxaneGlass96 ± 3
Octadecyltrichlorosilane (OTS)Generic Surface97

Note: This data is for analogous silane compounds and is indicative of the hydrophobicity achievable with n-octyldimethyl(dimethylamino)silane.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the SAM and to estimate the amount of grafted material.

When a SAM-modified substrate is heated in a TGA instrument, the organic layer will decompose at a specific temperature range, resulting in a weight loss. This decomposition temperature provides information about the thermal stability of the monolayer. The magnitude of the weight loss can also be used to corroborate the grafting density determined by elemental analysis. Studies on silica nanoparticles functionalized with various organosilanes have utilized TGA to determine the amount of grafted silane. biu.ac.il The thermal stability is an important consideration for applications where the modified material may be exposed to elevated temperatures. It has been noted that longer alkyl chain lengths in some organic molecules can lead to lower thermal stability.

Theoretical and Computational Studies on N Octyldimethyl Dimethylamino Silane Systems

Molecular Dynamics Simulations of SAM Formation and Structure

Molecular dynamics (MD) simulations offer a powerful lens through which the formation of self-assembled monolayers (SAMs) can be observed in atomistic detail. These simulations model the time-dependent interactions of atoms and molecules, providing insights into the packing, ordering, and dynamics of silane (B1218182) layers on various substrates.

For alkylsilanes, MD simulations have shown that the formation of a stable and well-ordered SAM is a complex process influenced by factors such as substrate cleanliness, water availability for hydrolysis, and the nature of the silane itself. bawue.de Studies on alkyltrichlorosilanes, such as dodecyltrichlorosilane (B1359458) (DTS) and octadecyltrichlorosilane (B89594) (OTS), reveal that the final structure of the monolayer is highly dependent on the surface coverage. researchgate.net At low coverages, the alkyl chains tend to lie flat on the surface. As the coverage increases, the chains begin to stand up, and van der Waals interactions between the chains drive them into a more ordered, tilted arrangement. researchgate.net The tilt angle of the alkyl chains is a critical parameter that is influenced by the chain length and the packing density. researchgate.net

Interactive Table 1: Representative MD Simulation Parameters for Alkylsilane SAMs on Silica (B1680970)

ParameterValue Range (for C8-C18 chains)Significance
Monolayer Thickness 10 - 25 ÅInfluences surface barrier properties.
Alkyl Chain Tilt Angle 15 - 35° from surface normalAffects packing density and surface energy.
Surface Coverage 2.0 - 5.0 molecules/nm²Determines the density of the monolayer.
Gauche Defect Percentage 5 - 20%Indicates the degree of disorder within the alkyl chains.

Note: This table presents typical values derived from MD simulations of various alkylsilanes and should be considered as illustrative for the n-octyldimethyl(dimethylamino)silane system.

Density Functional Theory (DFT) Calculations for Reactivity and Bonding

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of silanes, DFT calculations are invaluable for understanding the mechanisms of hydrolysis, condensation, and surface bonding.

The reactivity of n-octyldimethyl(dimethylamino)silane is primarily dictated by the silicon-nitrogen bond of the dimethylamino group. The hydrolysis of this bond is the initial step in the formation of a siloxane network on a surface. DFT studies on the hydrolysis of aminosilanes have shown that the reaction is often catalyzed by the presence of water molecules that facilitate proton transfer in the transition state. mdpi.com The energy barrier for the hydrolysis of the Si-N bond is a key parameter that determines the reaction rate.

Furthermore, DFT calculations can elucidate the nature of the bonding between the silanol (B1196071) groups (formed after hydrolysis) and the hydroxyl groups on a substrate like silica. These calculations can determine the adsorption energies and bond lengths, providing a quantitative measure of the strength of the silane-substrate interaction. Studies on related aminosilanes have shown that the interaction with the surface is a critical factor in the stability of the resulting film. frontiersin.org

Interactive Table 2: Representative DFT Calculation Results for Aminosilane (B1250345) Reactions

ParameterCalculated ValueSignificance
Hydrolysis Activation Energy 15 - 25 kcal/molDetermines the ease of the initial reaction with water.
Adsorption Energy on Silica -20 to -40 kcal/molIndicates the strength of the bond to the substrate.
Si-O (substrate) Bond Length 1.6 - 1.8 ÅCharacterizes the covalent linkage to the surface.

Note: This table presents typical values derived from DFT calculations of various aminosilanes and should be considered as illustrative for the n-octyldimethyl(dimethylamino)silane system.

Modeling of Interfacial Interactions in Silanized Systems

The performance of a silanized surface is critically dependent on the interactions at the interface between the silane layer and its environment. Computational modeling can provide detailed insights into these interactions, such as the hydrophobicity of the surface and its adhesion to other materials.

For a surface treated with n-octyldimethyl(dimethylamino)silane, the n-octyl chains will be oriented away from the substrate, creating a non-polar, low-energy surface. Molecular simulations can quantify the hydrophobicity by calculating the contact angle of a water droplet on the silanized surface. These simulations have shown that longer, well-ordered alkyl chains lead to higher contact angles and thus greater hydrophobicity. The n-octyl chains of n-octyldimethyl(dimethylamino)silane would be expected to impart significant hydrophobic character to a surface.

Modeling can also be used to understand the interactions between the silanized surface and other molecules or polymers. This is particularly important in applications such as adhesives, coatings, and composites, where the silane acts as a coupling agent. By calculating the interaction energies between the silane layer and other materials, it is possible to predict the adhesive strength and compatibility.

Predictive Simulations for Material Performance

A key advantage of computational modeling is its ability to predict the performance of materials under various conditions, which can accelerate the design and optimization of new materials and processes.

For n-octyldimethyl(dimethylamino)silane, predictive simulations could be employed to forecast the long-term stability of the hydrophobic treatment on a surface. By simulating the effects of environmental factors such as humidity, temperature, and exposure to chemicals, it is possible to understand the degradation mechanisms of the silane layer. For instance, simulations have been used to study the hydrolytic stability of siloxane bonds, which is crucial for the durability of the treatment.

Furthermore, computational models can be used to screen new silane molecules for specific applications. By systematically varying the chemical structure of the silane—for example, by changing the length of the alkyl chain or the nature of the leaving group—it is possible to predict how these changes will affect the properties of the resulting surface. This in-silico screening approach can significantly reduce the experimental effort required to develop new high-performance materials.

Future Research Directions and Emerging Paradigms

Integration of n-Octyldimethyl(dimethylamino)silane in Multifunctional Hybrid Materials

The development of multifunctional hybrid materials, which synergistically combine the properties of organic and inorganic components, represents a significant frontier in materials science. The bifunctional nature of n-octyldimethyl(dimethylamino)silane makes it an ideal candidate for integration into these complex systems. Future research is anticipated to focus on leveraging this compound to create novel hybrid materials with tailored properties.

One promising avenue is the surface functionalization of inorganic nanoparticles, such as silica (B1680970), titania, or zinc oxide, with n-octyldimethyl(dimethylamino)silane. This modification can impart hydrophobicity to the nanoparticle surface, improving their dispersion in non-polar polymer matrices and enhancing the mechanical and thermal stability of the resulting composite material. mdpi.com Research in this area could lead to the development of advanced coatings with superior durability, water repellency, and resistance to environmental degradation. gelest.comgelest.com

Furthermore, the dimethylamino group can act as a reactive site for further chemical modifications, enabling the grafting of other functional molecules onto the nanoparticle surface. This opens up possibilities for creating hybrid materials with catalytic, sensing, or biomedical functionalities. For instance, enzymes could be immobilized on the surface of silane-modified nanoparticles for biocatalytic applications. nih.gov

Potential Hybrid Material ComponentRole of n-Octyldimethyl(dimethylamino)silaneAnticipated Properties of Hybrid Material
Silica NanoparticlesSurface modifier, compatibilizerEnhanced hydrophobicity, improved dispersion in polymers, increased mechanical strength
Titania NanoparticlesSurface functionalization agentPhotocatalytic activity with controlled surface properties
Zinc Oxide NanoparticlesCapping and functionalizing agentUV-shielding with enhanced compatibility in organic matrices
Polymer MatricesCovalently bonded compatibilizerImproved interfacial adhesion, reduced water absorption, enhanced durability

Advanced Fabrication Techniques for Tailored Surface Architectures

The ability to precisely control the architecture of surfaces at the nanoscale is crucial for a wide range of applications, from microelectronics to biomedical devices. n-Octyldimethyl(dimethylamino)silane is a key building block for creating such tailored surfaces through advanced fabrication techniques like self-assembled monolayers (SAMs). nih.govgelest.com

Future research will likely focus on optimizing the conditions for the formation of highly ordered and defect-free SAMs of n-octyldimethyl(dimethylamino)silane on various substrates. researchgate.net This includes exploring different deposition methods, such as vapor-phase deposition and solution-phase deposition under controlled atmospheric conditions, to achieve uniform and reproducible monolayer formation. justia.com The long n-octyl chain of the molecule is expected to promote van der Waals interactions between adjacent molecules, leading to densely packed and well-ordered monolayers.

Moreover, the integration of n-octyldimethyl(dimethylamino)silane into micropatterning techniques, such as microcontact printing and dip-pen nanolithography, will enable the creation of surfaces with spatially defined chemical functionalities. These patterned surfaces could find applications in biosensors, where specific proteins or DNA molecules can be selectively immobilized, and in the fabrication of "lab-on-a-chip" devices for high-throughput screening.

In-situ Monitoring of Silanization Processes

A deeper understanding of the kinetics and mechanisms of silanization is essential for achieving precise control over surface modification. Traditional ex-situ characterization techniques provide a snapshot of the final modified surface but offer limited insight into the dynamic processes occurring at the solid-liquid or solid-vapor interface. Therefore, the development and application of in-situ monitoring techniques for studying the silanization process of n-octyldimethyl(dimethylamino)silane in real-time is a critical area for future research.

Techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), Spectroscopic Ellipsometry, and Surface Plasmon Resonance (SPR) can provide real-time information on the adsorption kinetics, layer thickness, and conformational changes of the silane (B1218182) molecules on the surface. nih.gov Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATR-FTIR) can be employed to monitor the chemical reactions, such as the hydrolysis of the dimethylamino group and the formation of siloxane bonds with the substrate. nih.gov

By combining these in-situ techniques, researchers can gain a comprehensive understanding of the influence of various process parameters, such as concentration, temperature, humidity, and solvent, on the silanization process. This knowledge will be invaluable for developing robust and reproducible protocols for the surface modification with n-octyldimethyl(dimethylamino)silane.

Development of Novel Catalytic Systems Utilizing Aminosilane (B1250345) Moieties

The dimethylamino group in n-octyldimethyl(dimethylamino)silane can act as a Lewis base and has the potential to participate in catalytic reactions. Future research is expected to explore the catalytic activity of surfaces functionalized with this aminosilane. For instance, these surfaces could be investigated as heterogeneous catalysts for various organic transformations, where the immobilized amino groups can act as active sites.

Furthermore, the aminosilane moiety can serve as an anchor for the immobilization of metal complexes, leading to the development of novel supported catalysts. nih.gov By coordinating with transition metal ions, the dimethylamino groups can create well-defined catalytic centers on the surface of a support material. This approach offers several advantages, including ease of catalyst separation, improved stability, and the potential for catalyst recycling.

Research in this direction could focus on designing and synthesizing novel catalytic systems for a wide range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. The long n-octyl chain could also influence the catalytic activity and selectivity by creating a specific microenvironment around the active sites.

Computational Design of Enhanced n-Octyldimethyl(dimethylamino)silane Derivatives

Computational modeling and simulation are becoming increasingly powerful tools in materials science for predicting material properties and guiding the design of new functional molecules. In the context of n-octyldimethyl(dimethylamino)silane, computational approaches can be employed to design and evaluate new derivatives with enhanced performance characteristics.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of the silane molecule. nih.govresearchgate.net These calculations can provide insights into the reaction mechanisms of hydrolysis and condensation, as well as the binding energies with different substrate materials. This information can be used to design derivatives with improved reactivity and stronger adhesion to specific surfaces.

Q & A

Basic Questions

Q. What are the standard methods for characterizing the structural properties of n-octyldimethyl (dimethylamino) silane monolayers?

  • Methodological Answer :

  • Infrared Spectroscopy (IR) : Used to analyze alkyl chain orientation and tilt angles by measuring C-H stretching modes. For example, asymmetric stretching modes (~2918 cm⁻¹) indicate ordered chains .

  • X-ray Photoelectron Spectroscopy (XPS) : Validates surface coverage and chemical bonding states (e.g., Si-N and Si-C bonds) .

  • Molecular Dynamics (MD) Simulations : Tools like GROMACS ( ) can model monolayer packing and predict tilt angles, validated against experimental IR/XPS data .

    Key Parameters Technique Observables
    Alkyl chain tilt angleIR SpectroscopyPeak shifts in C-H stretching modes
    Surface coverage densityXPSAtomic % of Si, N, C
    Molecular packing symmetryMD SimulationsHexagonal vs. disordered arrangements

Q. How does alkyl chain length influence the organization of this compound on silica surfaces?

  • Methodological Answer :

  • Longer alkyl chains (e.g., octyl) adopt straighter, more ordered structures as surface coverage increases, driven by van der Waals interactions. Short chains show tilt angles independent of coverage .
  • Use contact angle measurements to assess hydrophobicity, which correlates with chain ordering. Higher contact angles (>100°) indicate densely packed monolayers .
  • Atomic Force Microscopy (AFM) can visualize domain formation and defects in monolayers .

Advanced Research Questions

Q. How can grafting methods be optimized to achieve high-density monolayers of this compound on silica substrates?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Enhances grafting efficiency by reducing reaction time (e.g., 30 minutes vs. 24 hours for conventional methods) while maintaining high density. Monitor using thermogravimetric analysis (TGA) to quantify grafted silane mass .
  • Surface Pre-Treatment : Hydroxyl-rich silica surfaces (activated via piranha solution) improve covalent bonding. Validate using Fourier-transform infrared spectroscopy (FTIR) to detect Si-O-Si linkages .
  • Reaction Conditions : Optimize solvent polarity (e.g., toluene vs. water) and temperature (80–100°C) to balance reaction kinetics and monolayer uniformity .

Q. What experimental parameters govern the formation of SiOx films using this compound in plasma-enhanced atomic layer deposition (PEALD)?

  • Methodological Answer :

  • Plasma Oxidation Time : Shorter durations (6–12 s) minimize carbon retention (Si-CH₃) and nitrogen incorporation (Si-N), favoring SiOx formation. Prolonged exposure (>18 s) increases impurities .

  • Gas Composition : O₂/Ar mixtures enhance oxidation efficiency compared to pure O₂, reducing residual carbon content. Confirm via X-ray reflectivity (XRR) to measure film density (~2.2 g/cm³ for stoichiometric SiO₂) .

  • Substrate Temperature : Low temperatures (150°C) combined with plasma activation prevent precursor decomposition while enabling ligand removal .

    Parameter Optimal Range Impact on Film Quality
    Plasma oxidation time6–12 sReduces C/N impurities
    O₂:Ar ratio1:1 to 3:1Enhances oxidation kinetics
    Substrate temperature150–200°CBalances precursor stability and reactivity

Q. How does this compound perform in nanoscale lubrication applications for MEMS/NEMS devices?

  • Methodological Answer :

  • Tribological Testing : Use atomic force microscopy (AFM) in lateral force mode to measure friction coefficients (µ < 0.1 for ordered monolayers) .
  • Environmental Stability : Evaluate humidity resistance (e.g., 30–90% RH) via ellipsometry to monitor monolayer thickness changes. Octyl chains provide better hydrophobicity than shorter analogs .
  • Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition onset at ~250°C, suitable for low-temperature MEMS processes .

Contradiction Analysis

Q. Why do studies report conflicting results on the relationship between alkyl chain length and monolayer disorder?

  • Methodological Resolution :

  • Surface Charge Effects : Charged headgroups (e.g., dimethylamino) reduce tilt angle dependence on coverage for long chains, altering packing symmetry .
  • Substrate Roughness : AFM data (RMS roughness < 0.5 nm) is critical; rough surfaces induce defects even with long chains .
  • Validation Protocol : Cross-correlate MD simulations ( ) with experimental IR/XPS to resolve discrepancies .

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